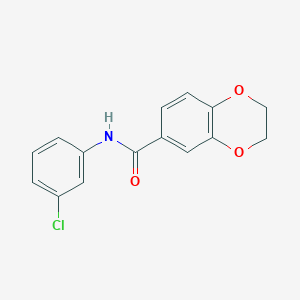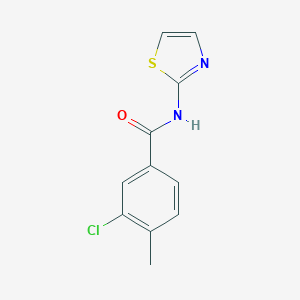
2-bromo-N-(pyridin-2-ylcarbamothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(pyridin-2-ylcarbamothioyl)benzamide is a chemical compound that has been the subject of scientific research in recent years. This compound has gained attention due to its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(pyridin-2-ylcarbamothioyl)benzamide is not fully understood. However, it has been proposed that the compound may act by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may act by reducing oxidative stress and inflammation in the brain, which may help to prevent or slow the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and has been shown to have neuroprotective properties. It has also been found to reduce oxidative stress and inflammation in the brain, which may help to prevent or slow the progression of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-bromo-N-(pyridin-2-ylcarbamothioyl)benzamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro. This makes it a promising candidate for further study in the development of new cancer treatments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can effectively test its efficacy.
Zukünftige Richtungen
There are several future directions that could be pursued in the study of 2-bromo-N-(pyridin-2-ylcarbamothioyl)benzamide. One direction is to conduct further studies to better understand its mechanism of action, which could help to identify potential targets for the development of new cancer treatments. Another direction is to investigate its potential use in the treatment of other diseases, such as Alzheimer's disease, where it has shown promise in preclinical studies. Additionally, future studies could explore the use of this compound in combination with other drugs or treatments to enhance its efficacy.
Synthesemethoden
The synthesis of 2-bromo-N-(pyridin-2-ylcarbamothioyl)benzamide involves the reaction of 2-aminopyridine with 2-bromo-1-benzoyl chloride in the presence of a base. The resulting compound is then treated with thiourea to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(pyridin-2-ylcarbamothioyl)benzamide has been studied for its potential use in the treatment of various diseases. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of Alzheimer's disease and has been found to have neuroprotective properties.
Eigenschaften
Molekularformel |
C13H10BrN3OS |
|---|---|
Molekulargewicht |
336.21 g/mol |
IUPAC-Name |
2-bromo-N-(pyridin-2-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C13H10BrN3OS/c14-10-6-2-1-5-9(10)12(18)17-13(19)16-11-7-3-4-8-15-11/h1-8H,(H2,15,16,17,18,19) |
InChI-Schlüssel |
CVKAMLCGXVVKFI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=N2)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)
![2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251690.png)
![3-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251693.png)
![N-{4-[(2,3-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251694.png)
![N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251695.png)
![N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251697.png)
![N-[4-(acetylamino)phenyl]-5-bromo-1-naphthamide](/img/structure/B251699.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B251701.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251710.png)
![Methyl 2-{[(1-naphthoylamino)carbonothioyl]amino}benzoate](/img/structure/B251712.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B251715.png)

